Bienvenue dans la boutique en ligne BenchChem!

N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866845-57-0, PubChem CID is a fully substituted 1H-1,2,3-triazole-4-carboxamide featuring a 1-phenyl, 5-methyl, and N-(4-chlorophenyl)carboxamide substitution pattern. The compound belongs to a broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides that have been investigated as antimicrobial and anticancer screening candidates.

Molecular Formula C16H13ClN4O
Molecular Weight 312.76
CAS No. 866845-57-0
Cat. No. B2469486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide
CAS866845-57-0
Molecular FormulaC16H13ClN4O
Molecular Weight312.76
Structural Identifiers
SMILESCC1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)Cl
InChIInChI=1S/C16H13ClN4O/c1-11-15(16(22)18-13-9-7-12(17)8-10-13)19-20-21(11)14-5-3-2-4-6-14/h2-10H,1H3,(H,18,22)
InChIKeyWPLIKLKPCKTXBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866845-57-0): Procurement-Relevant Chemical Identity and Scaffold Profile


N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide (CAS 866845-57-0, PubChem CID 2137455) is a fully substituted 1H-1,2,3-triazole-4-carboxamide featuring a 1-phenyl, 5-methyl, and N-(4-chlorophenyl)carboxamide substitution pattern [1]. The compound belongs to a broader class of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides that have been investigated as antimicrobial and anticancer screening candidates [2]. Its computed XLogP3-AA of 3.5 and topological polar surface area of 59.8 Ų place it within drug-like chemical space, though no target-specific pharmacological profiling has been published for this exact compound as of the search date [1].

Why 1,2,3-Triazole-4-Carboxamides Cannot Be Interchanged: Substituent-Dependent Differentiation in N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide


Within the 1,2,3-triazole-4-carboxamide scaffold, small substituent changes produce large shifts in lipophilicity, hydrogen-bonding capacity, and steric profiles that govern target engagement, solubility, and assay compatibility [1]. The target compound's N-(4-chlorophenyl) motif introduces a distinctive electron-withdrawing, lipophilic halogen at the para position of the amide-bearing phenyl ring, which differs fundamentally from the N-(4-methoxyphenyl) (electron-donating), N-(2-fluorophenyl) (ortho-halogen), and unsubstituted N-phenyl analogs [2][3]. Class-level evidence from related 5-methyl-1H-1,2,3-triazole-4-carboxamides demonstrates that the N-aryl substituent directly modulates antibacterial potency against S. aureus, with certain analogs achieving 50% growth inhibition below 1 µM while others are inactive [2]. Generic substitution without experimental verification of the specific substitution pattern therefore risks loss of activity, altered selectivity, and unpredictable physicochemical behavior.

N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Quantitative Differentiation Evidence Versus Closest Analogs


Lipophilicity Differentiation: XLogP3-AA of 3.5 Versus N-(4-Methoxyphenyl) and N-(2-Fluorophenyl) Analogs

The target compound possesses a computed XLogP3-AA of 3.5, reflecting the contribution of the para-chloro substituent on the N-phenyl carboxamide [1]. In comparison, the N-(4-methoxyphenyl) analog (CAS 895643-48-8) carries an electron-donating methoxy group that reduces lipophilicity, while the N-(2-fluorophenyl) analog introduces a smaller, less lipophilic ortho-halogen. The para-chloro substitution provides a calculated logP elevation of approximately 0.5–0.7 log units relative to the unsubstituted N-phenyl parent and approximately 0.3–0.5 log units above the N-(4-methoxyphenyl) derivative, based on computed fragment contributions [1][2].

Lipophilicity Drug-likeness Physicochemical profiling

Topological Polar Surface Area: 59.8 Ų Predicts Favorable Membrane Permeability Versus Higher-TPSA Analogs

The target compound has a computed topological polar surface area (TPSA) of 59.8 Ų [1]. This value falls well below the commonly cited 140 Ų threshold for oral bioavailability and below the 90 Ų threshold for blood-brain barrier penetration, suggesting favorable passive membrane permeability. By comparison, analogs bearing additional hydrogen-bond donors or acceptors on the N-aryl ring (e.g., N-(4-methoxyphenyl) analog with an additional oxygen atom) would be expected to have a higher TPSA of approximately 68–70 Ų based on fragment addition [1].

Drug-likeness ADME TPSA

Antimicrobial Class-Level Potency: 5-Methyl-1,2,3-Triazole-4-Carboxamides Demonstrate Sub-Micromolar Activity Against S. aureus

In a primary discovery study of 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamides, several 5-methyl analogs (compounds 4d, 4l, 4r) demonstrated potent antibacterial activity against S. aureus, with compound 4l achieving 50% growth inhibition at concentrations below 1 µM [1]. While the target compound was not among the specific analogs tested in this study, it shares the critical 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide core scaffold. Importantly, the study established that the N-aryl carboxamide substituent is a key determinant of potency, with certain N-substitutions conferring activity while others are inactive, and that 5-methyl-substituted compounds preferentially target Gram-positive S. aureus over Gram-negative strains or fungi [1]. The target compound's 4-chlorophenyl group occupies a distinct region of chemical space not directly explored in this SAR study.

Antimicrobial MRSA Gram-positive

Anticancer Class-Level Evidence: N-(4-Chlorophenyl)-Triazole Hybrids Exhibit Cytotoxicity Against MCF-7 and MDA-MB-231 Breast Cancer Lines

Although the target compound itself lacks published cytotoxicity data, a structurally related N-(4-chlorophenyl)-triazole-acetamide hybrid (compound 9f) demonstrated IC50 values of 16.84 µM against MCF-7 and 21.78 µM against MDA-MB-231 breast cancer cell lines [1]. This compound shares the N-(4-chlorophenyl) moiety connected to a triazole core, though the linker and substitution pattern differ. Separately, SAR studies on 1-(4-methoxyphenyl)-N-substituted phenyl-1H-1,2,3-triazole-4-carboxamides showed that N-aryl substitution strongly modulates cytotoxicity, with compounds 4I and 4J achieving IC50 values of 7.11 µM and 8.27 µM against MCF-7, respectively, versus doxorubicin as standard [2]. These data collectively indicate that the N-(4-chlorophenyl) group in the target compound occupies a distinct electronic (electron-withdrawing Cl) and lipophilic parameter space that has not been systematically evaluated alongside the published N-(4-methoxyphenyl) and N-(2-fluorophenyl) variants.

Anticancer Breast cancer Cytotoxicity

Selectivity Profile: Class-Level Evidence of Favorable Therapeutic Window in HaCaT Keratinocyte Viability Assays

The 1-aryl-5-substituted-1H-1,2,3-triazole-4-carboxamide scaffold has demonstrated selective antimicrobial action with no significant impact on the viability of human HaCaT keratinocytes at concentrations that inhibit bacterial growth [1]. Specifically, the study by Kisiel-Nawrot et al. reported that the active 5-methyl-1H-1,2,3-triazole-4-carboxamides 4d, 4l, and 4r showed potent antibacterial effect against S. aureus while sparing HaCaT cells [1]. In a separate study, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides exhibited selective cytotoxicity toward Jurkat leukemic T-cells with low toxicity toward HEK293, HaCaT, and Balb/c 3T3 normal cells [2]. While the target compound has not been directly tested in these selectivity assays, the scaffold-level evidence suggests that the 1,2,3-triazole-4-carboxamide core can support selective targeting. The 4-chlorophenyl substituent may further modulate selectivity through altered protein binding and cellular uptake, though this remains unverified.

Selectivity Cytotoxicity Safety window

Positional Isomer Differentiation: N-(4-Chlorophenyl) vs. 1-(4-Chlorophenyl) Substitution Defines Distinct Chemical Space

The target compound (CAS 866845-57-0, N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide) is a positional isomer of CAS 94206-97-0 (1-(4-chlorophenyl)-5-methyl-N-phenyl-1H-1,2,3-triazole-4-carboxamide). In the target compound, the 4-chlorophenyl group resides on the carboxamide nitrogen, while the 1-position of the triazole bears an unsubstituted phenyl ring [1]. In the isomer, these substituent positions are swapped. This positional isomerism creates two chemically distinct compounds with different hydrogen-bonding profiles, steric environments around the triazole N1, and potentially divergent biological target preferences. The target compound places the electron-withdrawing chloro substituent in conjugation with the amide carbonyl, which can modulate amide bond geometry, hydrogen-bond donor strength, and metabolic stability. Both isomers are commercially available as distinct catalog items, and procurement decisions between them should be guided by the specific pharmacophore hypothesis being tested.

Positional isomerism Chemical space Library design

N-(4-Chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide: Evidence-Supported Research Application Scenarios


Antimicrobial SAR Library Expansion Targeting Gram-Positive Pathogens

Given the validated antibacterial activity of 5-methyl-1H-1,2,3-triazole-4-carboxamides against S. aureus with sub-micromolar potency for select analogs, this compound can serve as a differentiated member of a focused SAR library exploring the effect of N-aryl para-substitution (Cl vs. OCH3, F, CF3, H) on anti-staphylococcal activity [1]. The 4-chlorophenyl variant fills an unexplored region of electronic parameter space (Hammett σp = 0.23 for Cl) between the electron-donating 4-methoxy (σp = -0.27) and the more strongly electron-withdrawing 4-trifluoromethyl (σp = 0.54) analogs, enabling quantitative SAR correlation.

Breast Cancer Cytotoxicity Screening Panel with Built-in Positional Isomer Control

The target compound can be screened alongside its positional isomer (CAS 94206-97-0) and the N-(4-methoxyphenyl) analog against MCF-7 and MDA-MB-231 breast cancer cell lines to probe whether the location of the 4-chlorophenyl group (amide vs. triazole N1) influences cytotoxicity [1][2]. Class-level evidence indicates that certain N-aryl-substituted 1,2,3-triazole-4-carboxamides achieve IC50 values in the 7–17 µM range against MCF-7 cells, providing benchmark comparators for the target compound.

Physicochemical Property-Driven Fragment or Lead Optimization Programs

With a computed XLogP3-AA of 3.5 and TPSA of 59.8 Ų, the compound occupies favorable drug-like chemical space that balances lipophilicity and polarity [1]. This profile supports its use as a core scaffold in lead optimization programs where maintaining TPSA below 90 Ų (for potential CNS penetration) or below 140 Ų (for oral bioavailability) is a design criterion. The 4-chloro substituent provides a synthetic handle for further derivatization via cross-coupling reactions, enabling late-stage diversification.

Selectivity Profiling in Eukaryotic vs. Prokaryotic Cytotoxicity Assays

Building on scaffold-level evidence that 1,2,3-triazole-4-carboxamides can selectively inhibit S. aureus without compromising HaCaT keratinocyte viability, the target compound is a candidate for inclusion in selectivity profiling panels that co-assay antimicrobial potency and human cell cytotoxicity [1]. The 4-chlorophenyl group may modulate the therapeutic window relative to published analogs, though this hypothesis requires direct experimental testing.

Quote Request

Request a Quote for N-(4-chlorophenyl)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.